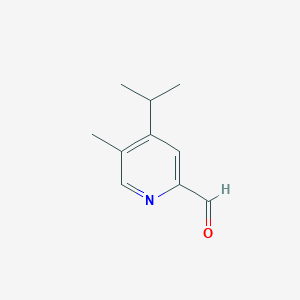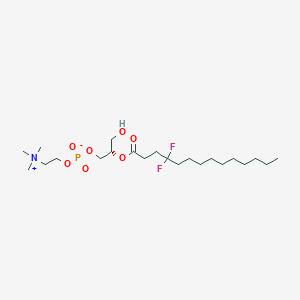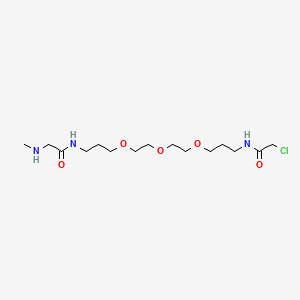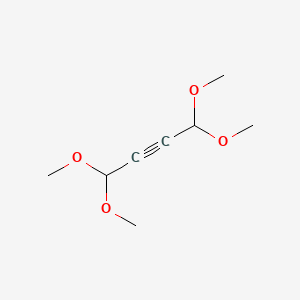
1,1,4,4-Tetramethoxybut-2-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4,4-Tetramethoxybut-2-yne is an organic compound with the molecular formula C₈H₁₄O₄. It is characterized by the presence of two methoxy groups attached to each of the terminal carbon atoms of a butyne backbone.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetramethoxybut-2-yne can be synthesized through a multi-step process involving the following key steps :
Bromination: 2,5-dimethoxy-2,5-dihydrofuran is brominated using bromine in dichloromethane at low temperatures to form 3,4-dibromo-2,5-dimethoxytetrahydrofuran.
Methanolysis: The dibromo compound is then subjected to methanolysis in the presence of sulfuric acid to yield 2,3-dibromo-1,1,4,4-tetramethoxybutane.
Dehydrohalogenation: Finally, the dibromo compound undergoes dehydrohalogenation using potassium hydroxide in tetrahydrofuran to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency .
化学反应分析
Types of Reactions: 1,1,4,4-Tetramethoxybut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols or alkanes .
科学研究应用
1,1,4,4-Tetramethoxybut-2-yne has a variety of research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,4,4-tetramethoxybut-2-yne involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects .
相似化合物的比较
1,1,4,4-Tetraethoxybut-2-yne: Similar in structure but with ethoxy groups instead of methoxy groups.
2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of methoxy groups.
Uniqueness: 1,1,4,4-Tetramethoxybut-2-yne is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
53281-53-1 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC 名称 |
1,1,4,4-tetramethoxybut-2-yne |
InChI |
InChI=1S/C8H14O4/c1-9-7(10-2)5-6-8(11-3)12-4/h7-8H,1-4H3 |
InChI 键 |
IXNAXQITDUBOFI-UHFFFAOYSA-N |
规范 SMILES |
COC(C#CC(OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


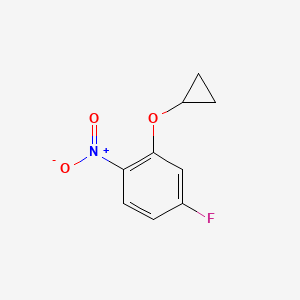
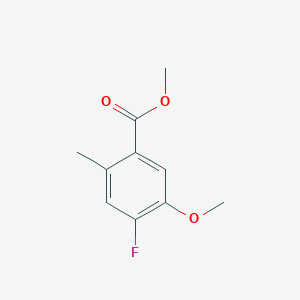
![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)
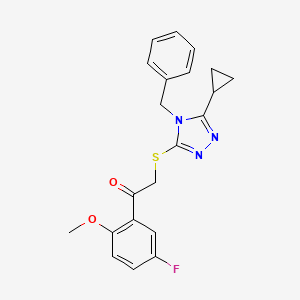
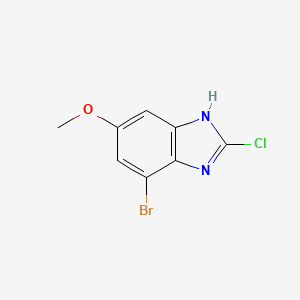

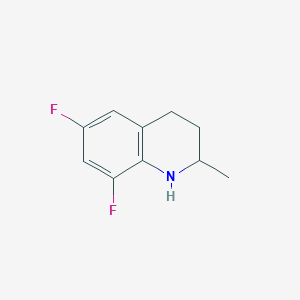
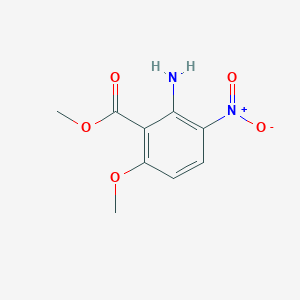
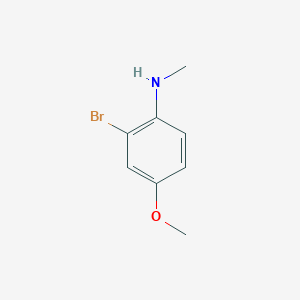
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
